Trimethoxy(octyl)silane (CAS: 3069-40-7) is a monomeric, medium-chain alkylalkoxysilane widely procured as a surface modifier, nanoparticle dispersant, and hydrophobizing agent . Structurally, it features a reactive trimethoxysilyl headgroup that rapidly hydrolyzes to form durable siloxane bonds with inorganic substrates (such as silica, glass, and concrete), paired with an 8-carbon (octyl) alkyl tail that imparts excellent hydrophobicity and organic compatibility [1]. In procurement contexts, this specific C8-methoxy combination is prioritized because it strikes an optimal balance between rapid processing kinetics, high surface coverage density, and strict regulatory compliance for volatile organic compounds (VOCs), outperforming both shorter/longer alkyl chains and slower-reacting ethoxysilane analogs.
Generic substitution of Trimethoxy(octyl)silane fails because altering either the alkoxy leaving group or the alkyl chain length fundamentally changes the material's processability and performance. Substituting with the closely related octyltriethoxysilane (OTES) drastically slows down the hydrolysis rate and increases the formulation's VOC contribution, making it unsuitable for rapid-cure or low-VOC architectural coatings [1]. Conversely, substituting with longer-chain analogs like hexadecyltrimethoxysilane (HDTMS) introduces severe steric hindrance; this limits the maximum achievable grafting density on silica surfaces, ultimately reducing the functional adsorption capacity and increasing the risk of waxy, uneven monolayer formation [2]. Shorter chains (e.g., propyltrimethoxysilane) fail to provide sufficient steric bulk to prevent nanoparticle agglomeration in polymer matrices.
In industrial formulations, the choice of the alkoxy leaving group dictates both curing speed and environmental compliance. Trimethoxy(octyl)silane (OTMS) utilizes methoxy groups, which hydrolyze significantly faster than the ethoxy groups of octyltriethoxysilane (OTES), with relative hydrolysis rates for methoxysilanes generally measuring up to 7.5 times faster under equivalent conditions[2]. Furthermore, OTMS provides a lower theoretical Volatile Organic Compound (VOC) contribution. At a regulatory limit of 250 g/L, OTMS (243 g/L) remains compliant, whereas OTES (329 g/L) exceeds the threshold and cannot be used without further dilution or formulation adjustments[1].
| Evidence Dimension | VOC Contribution Limit & Hydrolysis Kinetics |
| Target Compound Data | OTMS: 243 g/L VOC limit; rapid methoxy hydrolysis |
| Comparator Or Baseline | OTES: 329 g/L VOC limit; slower ethoxy hydrolysis |
| Quantified Difference | OTMS provides a 26% lower VOC contribution and significantly faster curing kinetics. |
| Conditions | Standard architectural coating formulation limits and ambient moisture curing. |
Procurement teams must select OTMS over OTES when formulating rapid-cure, low-VOC water repellents that must meet strict environmental regulations.
The 8-carbon chain of OTMS offers an optimal balance of hydrophobicity and low steric hindrance, allowing for dense surface packing. When modifying silica nanoparticles, OTMS achieves a saturated grafting density of approximately 3 μmol/m² [1]. In contrast, longer-chain silanes like hexadecyltrimethoxysilane (HDTMS, C16) suffer from increased steric bulk, which forces larger tilt angles and restricts the number of molecules that can bond to the surface. This high grafting density ensures a uniform, defect-free hydrophobic layer, which is critical for preventing nanoparticle agglomeration in composite materials.
| Evidence Dimension | Saturated Grafting Density |
| Target Compound Data | OTMS (C8): ~3 μmol/m² |
| Comparator Or Baseline | Longer chains (e.g., C16/C18): < 2 μmol/m² (due to steric bulk) |
| Quantified Difference | OTMS allows for >50% higher molecular packing density on silica surfaces. |
| Conditions | Silanization of silica nanoparticles (SiO2) in solvent. |
Higher grafting density translates to superior steric stabilization and uniform dispersion of silica fillers in rubber and polymer manufacturing.
The reduced steric hindrance of OTMS directly translates to superior performance in functionalized adsorbent applications. In a head-to-head study functionalizing natural magnetic silica (NMM@SiO2) for the removal of ciprofloxacin, OTMS-modified silica demonstrated an adsorption capacity of 87.83 mg/g[1]. The comparator, HDTMS (C16), achieved only 56.44 mg/g under identical conditions. The shorter C8 alkyl chains of OTMS provide more open space between functional groups, allowing easier interaction and capture of target molecules despite the material having a smaller overall specific surface area than the HDTMS-modified counterpart[1].
| Evidence Dimension | Ciprofloxacin Adsorption Capacity |
| Target Compound Data | OTMS-functionalized silica: 87.83 mg/g |
| Comparator Or Baseline | HDTMS-functionalized silica: 56.44 mg/g |
| Quantified Difference | OTMS yields a 55.6% higher adsorption capacity. |
| Conditions | pH 6, 60 min contact time, 250 mg/L initial concentration on NMM@SiO2. |
Engineers designing filtration media or active composites should procure OTMS to maximize active site availability and overall adsorption efficiency.
Because OTMS falls below the stringent 250 g/L VOC threshold (unlike its ethoxy counterpart, OTES), it is the preferred choice for formulating compliant, deep-penetrating water repellents for concrete and masonry. Its rapid methoxy-driven hydrolysis ensures quick chemical bonding to the cementitious substrate, minimizing run-off and providing durable, breathable protection against water and chloride ingress [1].
In the manufacturing of advanced composites and tire rubbers, silica nanoparticles must be sterically stabilized to prevent agglomeration. The C8 chain of OTMS provides the ideal balance: it is long enough to ensure organic compatibility with the polymer matrix, but short enough to allow a high saturated grafting density (~3 μmol/m²). This makes it superior to C16/C18 silanes, which suffer from steric hindrance and can cause unwanted plasticization [2].
For environmental remediation workflows targeting pharmaceutical pollutants, OTMS is utilized to functionalize silica-coated magnetic nanoparticles. Its specific chain length creates an optimal spatial arrangement that maximizes the capture of molecules like ciprofloxacin (achieving >55% higher capacity than C16 analogs), making it highly efficient for scalable wastewater treatment technologies [3].
Acute Toxic;Irritant